1-(3-Methyloxolan-3-yl)-1,4-diazepane
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Overview
Description
1-(3-Methyloxolan-3-yl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyloxolan-3-yl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyloxolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3-Methyloxolan-3-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Methyloxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the 3-methyloxolan-3-yl group.
3-Methyloxirane: A related compound that serves as a precursor in the synthesis of 1-(3-Methyloxolan-3-yl)-1,4-diazepane.
Other Diazepanes: Compounds with variations in the substituents on the diazepane ring.
Uniqueness
This compound is unique due to the presence of the 3-methyloxolan-3-yl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(3-methyloxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(3-8-13-9-10)12-6-2-4-11-5-7-12/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCILBQHRIYHGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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